molecular formula C19H18N2O2S B2965662 (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide CAS No. 1003976-93-9

(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide

Cat. No.: B2965662
CAS No.: 1003976-93-9
M. Wt: 338.43
InChI Key: AWAXQAYOKWUFMH-VXPUYCOJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzothiazole derivative, which are often used in medicinal chemistry due to their diverse biological activities . The molecule contains an allyl group, a methoxy group, a benzothiazole group, and a benzamide group .


Synthesis Analysis

While the exact synthesis of this compound isn’t available, benzothiazole derivatives are often synthesized via cyclization of 2-aminobenzenethiols and α,β-unsaturated carbonyl compounds . The presence of the allyl group suggests that an allylation reaction may be involved in its synthesis .


Molecular Structure Analysis

The benzothiazole ring system in the molecule is likely to contribute to its planarity, which can enhance π-π stacking interactions . The presence of the methoxy group could influence the electron density of the benzothiazole ring .


Chemical Reactions Analysis

Benzothiazole derivatives can participate in various reactions due to the presence of the aromatic ring and the sulfur and nitrogen atoms . The allyl group could potentially undergo reactions such as allylic substitutions or participate in [3,3]-sigmatropic rearrangements .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the benzothiazole ring could contribute to its aromaticity and stability . The methoxy group could influence its polarity and solubility .

Scientific Research Applications

Antimicrobial Applications

The synthesis and antimicrobial screening of thiazole derivatives, including those structurally related to (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide, have demonstrated potential therapeutic intervention for the treatment of microbial diseases. Studies have shown these compounds exhibit antibacterial activity against both Gram-positive (Staphylococcus aureus, Streptococcus pyogenes) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as inhibitory action against fungal strains (Candida albicans, Aspergillus niger, Aspergillus clavatus), indicating their potential as valuable antimicrobial agents (Desai, Rajpara, & Joshi, 2013).

Photodynamic Therapy for Cancer Treatment

Thiazole derivatives have been investigated for their applications in photodynamic therapy (PDT), a treatment modality for cancer. The synthesis of new zinc phthalocyanine compounds substituted with thiazole-derived groups has been characterized, exhibiting good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These properties are crucial for Type II photodynamic therapy mechanisms, highlighting their remarkable potential as Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Hypoglycemic and Hypolipidemic Activity

Research into novel thiazolidinedione analogs, which share a structural motif with this compound, has shown significant hypoglycemic and hypolipidemic activities in type-2 diabetes models. These compounds have demonstrated a substantial reduction in blood glucose, total cholesterol (CHL), and triglyceride (TG) levels, suggesting their utility in managing diabetes and associated metabolic disorders (Mehendale-Munj, Ghosh, & Ramaa, 2011).

Chemical Synthesis and Catalysis

Studies on rhodium(III)-catalyzed chemodivergent annulations have explored the utility of N-methoxybenzamides and sulfoxonium ylides via C-H activation, a process relevant to the synthesis of complex molecules including thiazole derivatives. This research demonstrates the potential of thiazole compounds in facilitating diverse chemical transformations, which could be applied in the synthesis of various pharmacologically active compounds (Xu, Zheng, Yang, & Li, 2018).

Mechanism of Action

The mechanism of action would depend on the biological target of the compound. Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects .

Future Directions

Benzothiazole derivatives are a focus of ongoing research due to their diverse biological activities. Future research could explore the potential biological activities of this compound, its mechanism of action, and its pharmacokinetic properties .

Properties

IUPAC Name

N-(4-methoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c1-4-12-21-17-15(23-3)6-5-7-16(17)24-19(21)20-18(22)14-10-8-13(2)9-11-14/h4-11H,1,12H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWAXQAYOKWUFMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N=C2N(C3=C(C=CC=C3S2)OC)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.